molecular formula C7H4BrClFNO B8224716 (E)-3-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride

(E)-3-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride

Cat. No.: B8224716
M. Wt: 252.47 g/mol
InChI Key: VIJZXARFWMVGKG-XFFZJAGNSA-N
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Description

(E)-3-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Formation of Carboximidoyl Chloride: This involves the reaction of the benzene derivative with appropriate reagents to form the carboximidoyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

(E)-3-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride include:

  • (1Z)-3-bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride
  • (1Z)-3-fluoro-4-bromo-N-hydroxybenzenecarboximidoyl chloride
  • (1Z)-3-chloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1Z)-3-bromo-4-fluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-5-3-4(7(9)11-12)1-2-6(5)10/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZXARFWMVGKG-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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